4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
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Overview
Description
4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone is a complex organic compound that belongs to the class of thiadiazolidinones This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an imino group, and a thiadiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiadiazolidinone derivative. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently and selectively .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
- 4-(4-Hydroxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
- 4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
Uniqueness
4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds .
Properties
CAS No. |
115370-84-8 |
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Molecular Formula |
C14H19N5OS |
Molecular Weight |
305.40 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-4-(4-ethoxyphenyl)-5-imino-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C14H19N5OS/c1-4-10(3)16-17-14-18-21-13(15)19(14)11-6-8-12(9-7-11)20-5-2/h6-9,15H,4-5H2,1-3H3,(H,17,18)/b15-13?,16-10+ |
InChI Key |
ZTZRUHLANMJQBC-PXLGEXPXSA-N |
Isomeric SMILES |
CC/C(=N/NC1=NSC(=N)N1C2=CC=C(C=C2)OCC)/C |
Canonical SMILES |
CCC(=NNC1=NSC(=N)N1C2=CC=C(C=C2)OCC)C |
Origin of Product |
United States |
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